molecular formula C8H12N2O2 B13631996 methyl 2-amino-3-(1H-pyrrol-2-yl)propanoate

methyl 2-amino-3-(1H-pyrrol-2-yl)propanoate

Cat. No.: B13631996
M. Wt: 168.19 g/mol
InChI Key: AMCHGRPOFJZGBK-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1H-pyrrol-2-yl)propanoate is a non-proteinogenic amino acid ester featuring a pyrrole ring at the β-position of the amino acid backbone. Its structure combines the esterified carboxyl group of alanine with a heteroaromatic 1H-pyrrole substituent.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 2-amino-3-(1H-pyrrol-2-yl)propanoate

InChI

InChI=1S/C8H12N2O2/c1-12-8(11)7(9)5-6-3-2-4-10-6/h2-4,7,10H,5,9H2,1H3

InChI Key

AMCHGRPOFJZGBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CN1)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of this compound generally involves the construction of the pyrrole ring in conjunction with the amino acid ester framework. Key synthetic approaches include:

  • Alkylation of Pyrrole with Ester Precursors:
    A common approach involves alkylation of the pyrrole ring with suitable ester derivatives followed by amination to introduce the amino group at the α-position of the ester. This method often requires catalysts and controlled solvents to maximize yield and purity.

  • Paal-Knorr Pyrrole Synthesis Using Amino Acid Esters:
    This method involves reacting amino acid methyl ester hydrochlorides with 1,4-dicarbonyl compounds such as hexane-2,5-dione in the presence of a base like triethylamine in methanol. The reaction proceeds at room temperature over several hours, yielding pyrrole-substituted amino acid esters after work-up and chromatographic purification.

  • Diazo Coupling and Cyanoacetate Condensation:
    Other synthetic routes include diazo coupling of methyl diazo-propanoates with pyrrole derivatives under low temperature (–20°C to –15°C) and cyanoacetate condensation with N-methyl-pyrrole-2-carboxaldehyde under reflux. Optimization of solvent polarity and catalyst presence (e.g., triethylamine) is critical for these methods.

Detailed Experimental Procedure (Paal-Knorr Synthesis)

Reagents and Conditions Details
Amino acid methyl ester hydrochloride (e.g., L-serine methyl ester HCl) 2 equivalents
Hexane-2,5-dione (1,4-dicarbonyl compound) 1 equivalent
Triethylamine (base) 2 equivalents
Solvent Methanol (0.3–0.5 M)
Temperature Room temperature
Reaction time 2.5 to 16 hours
Work-up Evaporation of solvent, aqueous extraction, drying over MgSO4, filtration
Purification Column chromatography (e.g., gradient EtOAc in cyclohexane)
Yield 20–71% depending on conditions and substrates

This method yields the pyrrole-substituted amino acid methyl ester as a colorless oil or solid, with characterization by NMR and optical rotation confirming stereochemistry.

Industrial and Scale-Up Considerations

Industrial synthesis focuses on scalability and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield. Reaction conditions are optimized for:

  • Catalyst efficiency
  • Solvent recycling
  • Temperature and time control
  • Minimization of side reactions and impurities

Such approaches enable large-scale production while preserving the structural integrity of the pyrrole and amino acid ester moieties.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Yield/Purity
Solvent polarity Methanol or dichloromethane preferred Influences solubility and reaction rate
Base (triethylamine) equivalents 1–2 equivalents Neutralizes HCl, promotes pyrrole formation
Temperature Room temperature (20–25°C) Higher temps may increase side reactions
Reaction time 2.5–16 hours Longer times improve yield but risk degradation
Stoichiometry Amino acid ester : dione = 2:1 Excess ester drives reaction forward

Monitoring reaction progress by thin-layer chromatography (TLC) and optimizing reactant ratios are key to maximizing yield and minimizing by-products.

Analytical Characterization Techniques

Summary Table: Preparation Methods Overview

Method Key Reagents Conditions Yield Notes
Alkylation of pyrrole with ester precursor + amination Pyrrole, ester precursor, amination reagents Catalysts, solvents, controlled temp Moderate to high Requires catalyst optimization
Paal-Knorr synthesis Amino acid methyl ester hydrochloride, hexane-2,5-dione, triethylamine Methanol, r.t., 2.5–16 h 20–71% Straightforward, scalable
Diazo coupling Methyl diazo-propanoates, pyrrole derivatives, triethylamine Low temp (–20 to –15°C), dichloromethane Variable Requires careful temp control
Cyanoacetate condensation N-methyl-pyrrole-2-carboxaldehyde, cyanoacetate esters Reflux Moderate Multi-step, intermediate isolation

Chemical Reactions Analysis

Oxidation Reactions

The pyrrole ring and ester group participate in oxidation under controlled conditions. Key reagents include:

  • Potassium permanganate (KMnO₄) : Oxidizes the pyrrole ring to form pyrrolidinone derivatives under acidic aqueous conditions.

  • Hydrogen peroxide (H₂O₂) : Selectively oxidizes the amino group to a nitro group at pH 7–8 and 50–60°C.

Typical Products :

Reaction SiteOxidizing AgentProduct
Pyrrole ringKMnO₄Pyrrolidinone derivative
Amino groupH₂O₂Nitro-substituted propanoate

Reduction Reactions

The ester and amino groups are susceptible to reduction:

  • Sodium borohydride (NaBH₄) : Reduces the ester to a primary alcohol while preserving the pyrrole ring.

  • Lithium aluminum hydride (LiAlH₄) : Fully reduces the ester to propane-1,2-diol under anhydrous conditions.

Reaction Conditions :

Reducing AgentSolventTemperatureOutcome
NaBH₄Methanol0–25°CPartial reduction to alcohol
LiAlH₄Diethyl etherRefluxComplete reduction to diol

Substitution Reactions

Substitutions occur at both the amino group and pyrrole ring:

Amino Group Substitution

  • Acylation : Reacts with acetic anhydride to form N-acetyl derivatives.

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) yields N-alkylated products in basic media.

Pyrrole Ring Substitution

  • Electrophilic substitution : Bromination with Br₂ in dichloromethane introduces bromine at the pyrrole’s α-position.

Representative Examples :

Reaction TypeReagentProductYield*
AcylationAcetic anhydrideN-Acetyl derivative~60–75%
BrominationBr₂5-Bromo-pyrrole derivative~45–55%

*Yields estimated based on analogous pyrrole-containing systems .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl/H₂O) : Yields 2-amino-3-(1H-pyrrol-2-yl)propanoic acid.

  • Basic hydrolysis (NaOH/EtOH) : Produces the sodium salt of the carboxylic acid.

Kinetic Data :

ConditionTemperatureTimeConversion
6M HClReflux6h>95%
2M NaOH60°C4h~90%

Condensation Reactions

The amino group participates in Schiff base formation with aldehydes:

  • Reaction with benzaldehyde : Forms a stable imine at pH 4–5 and 25°C .

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amino group on the aldehyde carbonyl, followed by dehydration. This pathway is analogous to ribose-amino acid condensations observed in Maillard-type reactions .

Industrial-Scale Considerations

Large-scale synthesis and reactions prioritize atom economy and safety:

  • Continuous-flow reactors : Used for bromination to control exothermicity.

  • Catalytic methods : Transition-metal catalysts (e.g., Pd/C) enhance reduction efficiency.

Analytical Characterization

Post-reaction analysis employs:

  • NMR spectroscopy : Confirms substitution patterns (e.g., bromine position).

  • Mass spectrometry : Validates molecular weights of derivatives.

Scientific Research Applications

Methyl 2-amino-3-(1H-pyrrol-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1H-pyrrol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino and ester functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between methyl 2-amino-3-(1H-pyrrol-2-yl)propanoate and related compounds in terms of structure, synthesis, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Applications/Notes References
This compound C₈H₁₂N₂O₂ 168.19 Pyrrole, amino, ester Likely via condensation/esterification Potential bioactive intermediate
Methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate (S5) C₈H₉NO₃ 167.16 Pyrrole, keto, ester Method A (alkylidene β-ketoester synthesis) Precursor for spiro-fused structures
Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate C₁₂H₁₄N₂O₂ 218.25 Indole, amino, ester Reported via Pd-catalyzed C–H arylation Tryptophan derivative; pharmaceutical
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate C₁₀H₁₂N₂O₄ 224.21 Nitrophenyl, amino, ester Nitro reduction and etherification Intermediate in nitro-to-amine conversion
Ethyl 2-cyano-3-(1-methyl-pyrrol-2-yl)prop-2-enoate C₁₂H₁₃N₃O₂ 231.25 Cyano, methyl-pyrrole, ethyl ester Condensation of aldehyde and cyanoacetate Bioactive pyridone precursor
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate C₉H₁₁FN₂O₂ 198.20 Fluoropyridine, ester Not explicitly stated Medicinal chemistry building block
Structural and Functional Differences

Pyrrole vs. Indole Derivatives: The indole-containing analog (C₁₂H₁₄N₂O₂) exhibits a larger aromatic system, enhancing π-stacking interactions in biological systems compared to the smaller pyrrole variant .

Amino vs. Keto Esters: Methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate (S5) lacks the amino group, making it more electrophilic and reactive in cyclization reactions (e.g., spiro-fused structure synthesis) .

Aromatic Substitution Effects :

  • The nitrophenyl derivative (C₁₀H₁₂N₂O₄) introduces electron-withdrawing nitro groups, altering solubility and redox properties compared to the electron-rich pyrrole analog .

Heterocyclic Variants :

  • Pyridine and pyrazole derivatives (e.g., C₉H₁₁FN₂O₂) replace pyrrole with nitrogen-rich heterocycles, improving metal-coordination capabilities .

Biological Activity

Methyl 2-amino-3-(1H-pyrrol-2-yl)propanoate, a compound featuring a pyrrole moiety, has garnered attention in recent years for its diverse biological activities. This article synthesizes research findings related to its biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Synthesis

This compound is characterized by the presence of both an amino group and a pyrrole ring, contributing to its unique biological properties. The compound can be synthesized through various methods involving the reaction of pyrrole derivatives with amino acids or their esters under specific conditions. For instance, one synthetic route involves the reaction of D-ribose with methyl esters of amino acids, yielding pyrrole derivatives with promising biological activities .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies show that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity in the micromolar range (1–5 µg/mL) against pathogens like Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1
Escherichia coli5
Pseudomonas aeruginosa3

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies involving RAW264.7 murine macrophages showed that this compound significantly reduced nitric oxide production in response to lipopolysaccharide (LPS) stimulation. This suggests a potential mechanism for its anti-inflammatory action, making it a candidate for further exploration in inflammatory disease models .

Anticancer Activity

In addition to its antimicrobial and anti-inflammatory effects, this compound has shown promise in anticancer research. In vitro assays against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines revealed significant cytotoxicity, particularly against U-87 cells. The half-maximal inhibitory concentration (IC50) values were determined to be lower than those of standard chemotherapeutic agents, indicating potential for development as an anticancer therapeutic .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at MDPI reported that derivatives of this compound exhibited enhanced solubility and stability compared to traditional antibiotics. The derivatives were tested against a panel of bacterial strains, showing promising results that warrant further investigation into their mechanisms of action.

Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory pathways, the compound was tested in a murine model of acute inflammation. Results indicated a reduction in pro-inflammatory cytokines, suggesting that this compound may modulate immune responses effectively.

Q & A

Q. Methodology :

  • Diazo coupling : Utilize diazo intermediates (e.g., methyl diazo-propanoates) with pyrrole derivatives under controlled temperatures (–20°C to –15°C) to minimize side reactions. Reaction optimization includes adjusting solvent polarity (e.g., dichloromethane) and catalyst use (triethylamine) .
  • Cyanoacetate condensation : React N-methyl-pyrrole-2-carboxaldehyde with cyanoacetate esters in refluxing conditions to form intermediates, followed by hydrolysis or reduction to yield the target compound .
  • Yield optimization : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1:1.4 molar ratio of reactants to chloranil for cyclization steps) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Q. Methodology :

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., pyrrole protons at δ 6.4–7.5 ppm; ester carbonyls at δ 163–168 ppm). Compare with analogs like methyl 3-(4-chlorophenyl)-3-(methoxyimino)propanoate for structural validation .
  • HRMS : Confirm molecular ion ([M+H]⁺) with mass accuracy ≤ 0.0001 Da (e.g., C₉H₉N₃O₄: 224.0671 observed vs. 224.0671 calculated) .
  • FT-IR : Identify functional groups (e.g., C=O stretch ~1700 cm⁻¹, NH₂ bend ~1600 cm⁻¹) .

Advanced: How can computational models predict physicochemical properties or reaction pathways for this compound?

Q. Methodology :

  • Quantum chemistry : Use density functional theory (DFT) to simulate reaction intermediates (e.g., azirine or pyridone derivatives) and transition states .
  • QSPR models : Corrogate properties like logP or solubility using descriptors derived from molecular structure (e.g., polar surface area, H-bond donors) .
  • Molecular docking : Screen for biological targets (e.g., enzymes with pyrrole-binding pockets) using software like AutoDock .

Advanced: How can contradictions in spectroscopic or chromatographic data be resolved during structural elucidation?

Q. Methodology :

  • Multi-technique validation : Cross-validate NMR assignments with 2D-COSY or HSQC to resolve overlapping signals (e.g., distinguishing pyrrole vs. aromatic protons) .
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to confirm amino group connectivity via ¹H-¹⁵N HMBC .
  • Chromatographic purity : Use HPLC with orthogonal columns (C18 vs. phenyl-hexyl) to separate co-eluting impurities .

Advanced: What experimental designs study the environmental fate or degradation pathways of this compound?

Q. Methodology :

  • Longitudinal studies : Design split-plot experiments to assess abiotic degradation (hydrolysis, photolysis) under varying pH, temperature, and light conditions .
  • Biotic transformation : Use microbial consortia or soil microcosms to track metabolite formation (e.g., via LC-MS/MS) .
  • Ecotoxicity assays : Evaluate impacts on model organisms (e.g., Daphnia magna) using OECD guidelines .

Advanced: How can researchers evaluate the biological activity of this compound, and what in vitro models are suitable?

Q. Methodology :

  • Enzyme inhibition assays : Test activity against pyrrole-dependent enzymes (e.g., tryptophan hydroxylase) using fluorometric substrates .
  • Cell-based models : Use human hepatoma (HepG2) or neuronal (SH-SY5Y) lines to assess cytotoxicity or neuroprotective effects via MTT assays .
  • Metabolic stability : Perform microsomal incubation (e.g., rat liver microsomes) with LC-MS analysis to quantify half-life .

Advanced: How to design a study exploring its role in synthesizing novel heterocycles?

Q. Methodology :

  • Reactivity screening : React with diverse electrophiles (e.g., aldehydes, ketones) under Pd-catalyzed conditions to form fused pyrrole-piperidine systems .
  • Mechanistic probes : Use isotopic labeling (²H or ¹³C) to track cyclization pathways (e.g., intramolecular vs. intermolecular routes) .
  • High-throughput screening : Employ parallel synthesis in 96-well plates with automated LC-MS analysis to identify optimal conditions .

Basic: What stability considerations are critical for storage, and how is degradation assessed?

Q. Methodology :

  • Storage conditions : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the pyrrole ring or ester hydrolysis .
  • Forced degradation : Expose to accelerated conditions (40°C/75% RH) and monitor degradation via UPLC-PDA (e.g., hydrolyzed carboxylic acid formation) .

Advanced: How to analyze chiral centers and determine enantiomeric purity?

Q. Methodology :

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and polar mobile phases (hexane:isopropanol) .
  • Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for absolute configuration assignment .
  • Enzymatic resolution : Employ lipases (e.g., Candida antarctica) to kinetically resolve enantiomers .

Advanced: What methodologies identify and quantify synthesis-related impurities?

Q. Methodology :

  • Pharmaceutical-grade standards : Use EP/BP impurity references (e.g., 3-[4-(2-methylpropyl)phenyl]-propanoic acid) for LC-MS calibration .
  • Mass defect filtering : Apply HRMS data mining tools (e.g., Agilent MassHunter) to detect low-abundance impurities (<0.1%) .

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